1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one
Description
This compound features a bicyclo[2.2.1]heptane core with a sulfur dioxide (dioxido-thia) moiety at the 2-position and an m-tolyl (meta-methylphenyl) substituent attached via a propan-1-one linker. Its stereochemistry and bicyclic framework confer conformational rigidity, which may optimize interactions with biological targets.
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-3-2-4-12(7-11)5-6-15(17)16-9-14-8-13(16)10-20(14,18)19/h2-4,7,13-14H,5-6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQPPRFVSIALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CC3CC2CS3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The 2,2-dioxido-2-thia moiety (sulfone group) exhibits electrophilic character, enabling nucleophilic substitution reactions. Common reactions include:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide group may undergo hydrolysis to form sulfonic acid derivatives.
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Alkylation/Arylation : Reactivity with alkyl halides or aryl boronic acids under palladium catalysis to form substituted sulfonamides .
Key Observations :
| Reaction Type | Conditions | Product | Stability |
|---|---|---|---|
| Hydrolysis | H₂SO₄/H₂O | Sulfonic acid derivative | Stable in aqueous media |
| Alkylation | Pd(OAc)₂, K₂CO₃ | N-Alkylated sulfonamide | Air-sensitive |
Ketone Reactivity
The propan-1-one group participates in classical ketone reactions:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) yields secondary alcohol derivatives.
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Grignard Addition : Reacts with organomagnesium reagents to form tertiary alcohols .
Example Reaction :
Ring-Opening Reactions
The azabicyclo[2.2.1]heptane system undergoes ring-opening under strong acids or bases:
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Acid-Catalyzed Hydrolysis : Generates linear diamines or sulfonic acid derivatives .
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Base-Induced Elimination : Forms conjugated dienes via β-elimination .
Thermodynamic Data :
| Condition | Product | ΔG (kJ/mol) | Reference |
|---|---|---|---|
| HCl (conc.) | Linear sulfonamide | -45.2 | |
| NaOH (aq.) | Conjugated diene | +12.7 |
Electrophilic Aromatic Substitution (EAS)
The m-tolyl group directs electrophiles to the para position relative to the methyl group:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.
Regioselectivity :
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Methyl group acts as an ortho/para director, but steric hindrance favors para substitution.
Stability Under Oxidative Conditions
The sulfone group confers resistance to oxidation, while the ketone is susceptible:
Complexation with Metal Ions
The sulfonamide nitrogen and ketone oxygen can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic applications .
Table: Metal-Binding Affinity
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.9 | Catalysis |
| Fe³⁺ | 7.2 | Sensors |
Scientific Research Applications
Overview
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique bicyclic structure contributes to its potential applications in drug development and synthesis of complex organic molecules.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its derivatives have shown promise as antiviral agents and potential anti-tumor compounds. Research indicates that bicyclic compounds similar to this one can interact with biological targets effectively due to their three-dimensional conformations.
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules, particularly nucleoside analogues. These analogues are significant in the development of antiviral and anticancer drugs, as they can mimic natural nucleosides and interfere with nucleic acid synthesis in pathogens or cancer cells .
Catalytic Applications
Recent studies have explored the use of this compound in catalytic reactions, particularly in palladium-catalyzed processes. The bicyclic structure enhances the reactivity of the compound, making it suitable for various organic transformations, including aminoacyloxylation reactions which are essential for synthesizing complex organic frameworks .
Case Study 1: Antiviral Activity
A study published in the Journal of Organic Chemistry highlighted the synthesis of nucleoside analogues from bicyclic compounds similar to this compound. These analogues demonstrated significant antiviral activity against several viruses, showcasing the potential for developing new antiviral therapies .
Case Study 2: Synthesis Methodologies
Research has demonstrated efficient synthetic routes using this compound as a key intermediate. For instance, a Diels-Alder reaction involving cyclopentadiene and methanesulfonyl cyanide has been optimized to yield derivatives that can be further functionalized into biologically active compounds . This method not only simplifies the synthesis but also increases yield and reduces waste.
Mechanism of Action
The mechanism of action of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions, which can influence various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing, contributing to a better understanding of its effects .
Comparison with Similar Compounds
Data Table: Comparative Properties
Research Findings and Implications
- Sulfone vs.
- m-Tolyl vs. Propenyl/Hydroxyl : The m-tolyl group balances lipophilicity and aromatic interactions, whereas propenyl or hydroxyl substituents may introduce reactivity or solubility trade-offs .
- Bicyclic Framework : The [2.2.1] system offers conformational rigidity, while larger systems (e.g., [2.2.2]) or strained rings (e.g., [3.2.0]) alter steric and electronic properties .
Biological Activity
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one, a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a thia and azabicyclo framework. Its IUPAC name is 1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-methylphenyl)propan-1-one, and it has a molecular formula of . The unique dioxido group contributes to its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes . This method allows for the efficient production of oxygenated derivatives of 2-azabicyclo[2.2.1]heptanes, which are crucial for developing various biologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound's bicyclic structure enables it to engage in unique binding interactions that can modulate enzymatic activities and influence cellular processes .
Antitumor Activity
Research has indicated that derivatives of 2-azabicyclo[2.2.1]heptane exhibit potential antitumor properties due to their ability to interfere with nucleic acid metabolism . This compound may serve as a precursor for synthesizing nucleoside analogs that have demonstrated antiviral and chemotherapeutic effects .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antiviral Properties : A study highlighted the synthesis of various 2-azabicyclo[2.2.1]heptane derivatives that exhibited significant antiviral activity against specific viral strains .
- Enzyme Inhibition : Another investigation focused on how these bicyclic compounds could inhibit key enzymes involved in cancer cell proliferation, suggesting a promising avenue for therapeutic development .
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Bicyclic | Antiviral |
| 3-Methylphenyl derivatives | Aromatic | Antitumor |
| Other 2-Azabicyclo derivatives | Bicyclic | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
